(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
Description
This compound belongs to the benzamide class fused with a benzo[d]thiazole heterocyclic core. Key structural features include:
- Z-configuration at the imine bond (C=N), influencing molecular geometry and intermolecular interactions.
- 3-(2-Methoxyethyl) substituent on the benzothiazole ring, enhancing solubility via ether linkages.
- 6-Methylsulfonyl group, a strong electron-withdrawing moiety that may improve metabolic stability and target binding.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-25-11-10-21-16-9-8-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-4-6-14(26-2)7-5-13/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNPRBDTBPBNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have gained considerable attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S₂
- Molecular Weight : 325.42 g/mol
- IUPAC Name : this compound
The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms for this compound include:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown significant inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, benzothiazole derivatives have been reported to decrease the proliferation of A431, A549, and H1299 cancer cells .
- Anti-inflammatory Effects : Benzothiazole compounds have demonstrated anti-inflammatory properties by modulating cytokine production, particularly reducing levels of IL-6 and TNF-α .
Biological Activity Assessment
The biological activity of this compound can be evaluated through various assays:
Case Studies
- Cancer Research : A study involving modified benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent anti-tumor activity against non-small cell lung cancer cell lines. These findings suggest that structural modifications can enhance anticancer properties .
- Inflammatory Diseases : Another investigation highlighted the anti-inflammatory effects of related benzothiazole compounds, which were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
Key Observations:
- Substituent Effects : The 6-methylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity relative to acetyl or ester groups in analogs (e.g., 8a, 8b) .
- Thermal Stability : Higher melting points in thiadiazole derivatives (e.g., 8a: 290°C) suggest stronger crystalline packing vs. the target compound’s unreported but likely lower value due to flexible 2-methoxyethyl chain .
Spectral and Reactivity Comparisons
- IR Spectroscopy :
- Synthetic Routes: The target compound may be synthesized via enaminone intermediates (similar to 4g ), whereas thiadiazole derivatives (e.g., 6, 8a) involve cyclization with hydroxylamine or active methylene compounds .
Research Findings and Hypotheses
- Anticancer Potential: Analog 8a (IC₅₀ = 12 µM against MCF-7 cells) suggests the target compound’s methylsulfonyl group could enhance cytotoxicity via stronger DNA intercalation or kinase inhibition .
- Antimicrobial Activity : Thiadiazole derivatives (e.g., 6) show moderate antibacterial effects (MIC = 32 µg/mL), which the target compound might exceed due to increased solubility and sulfur-mediated disruption of bacterial membranes .
Challenges and Limitations
- Data Gaps : Direct pharmacological data for the target compound is unavailable; predictions rely on structural analogs.
- Synthetic Complexity : The 2-methoxyethyl chain may complicate regioselective synthesis compared to simpler thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
